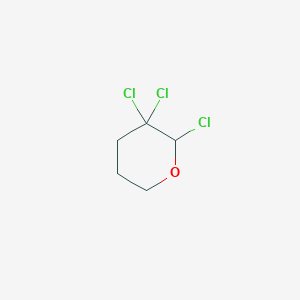
2-(Methylthio)phenyl isocyanate
Übersicht
Beschreibung
2-(Methylthio)phenyl isocyanate is a chemical compound that is related to various isocyanate derivatives. Isocyanates are a family of highly reactive chemicals that contain the isocyanate group (-N=C=O). They are commonly used in the production of polyurethane foams, elastomers, and coatings. The methylthio group attached to the phenyl ring in 2-(Methylthio)phenyl isocyanate suggests that it may have unique reactivity and properties compared to other phenyl isocyanates.
Synthesis Analysis
The synthesis of related compounds, such as 2-cyano(phenylsulfinyl)methylthiophenyl isocyanides, involves the reaction of 2-aminobenzenethiols with subsequent ring closure to form benzothiazine derivatives . Another synthesis method for 2-substituted indoles includes the reaction of 2-(chloromethyl)phenyl isocyanides with organolithiums, which suggests that similar strategies could be employed for synthesizing 2-(Methylthio)phenyl isocyanate derivatives .
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the linear isocyanate group. In the case of phenyl isocyanate, rotational spectra studies have provided detailed information on the geometry of the molecule, including bond lengths and angles . These structural details are crucial for understanding the reactivity and interactions of the isocyanate group with other molecules.
Chemical Reactions Analysis
Isocyanates are known to participate in various chemical reactions. For instance, phenyl isocyanate undergoes hydrolysis in the presence of water and tertiary amines, which is a base-catalyzed process . Cycloaddition reactions with azirines result in bond cleavage and the formation of different products depending on the substituents and reaction conditions . These reactions highlight the versatility and reactivity of the isocyanate group.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. For example, the IR and Raman spectral measurements of 2-Methoxyphenyl isocyanate provide insights into the vibrational structure of the molecule, which can be related to its physical properties . The mass spectrometric behavior of isocyanate derivatives under electron impact ionization reveals their fragmentation patterns, which are useful for structural elucidation .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions : 2-(Methylthio)phenyl isocyanate is used as a reagent in chemical synthesis. It reacts with mono- and dicarboxylic acids to produce monoanilides and dianilides under solvent-free conditions. This reaction showcases its utility in synthesizing different chemical compounds (Hazarika & Tripathy, 2019).
Polymer Degradation : In a study about the reactivity of isocyanates with urethanes, 2-(Methylthio)phenyl isocyanate was investigated to understand conditions for allophanate formation. This research contributes to our understanding of the degradation of polymers and the stability of various compounds (Lapprand et al., 2005).
Organic Synthesis : It is used in the synthesis of 2-substituted indoles, indicating its role in facilitating complex organic reactions (Kobayashi et al., 2009).
Surface Chemistry : The interaction of phenyl isocyanate and phenyl isothiocyanate with surfaces was studied, providing insights into surface chemistry and molecular interactions, which is crucial for material science and nanotechnology applications (Loscutoff et al., 2010).
Electrolyte Improvement for Li-ion Batteries : Aromatic isocyanates, including phenyl isocyanate, have been used to enhance the performance of lithium-ion batteries. This signifies its potential in improving energy storage technologies (Zhang, 2006).
Biomedical Applications : Isocyanate-functional adhesives have been explored for biomedical applications, particularly in vascular closure, showcasing its potential in medical material science (Hadba et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-isocyanato-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXASSKJZYKJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371748 | |
| Record name | 2-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)phenyl isocyanate | |
CAS RN |
52260-30-7 | |
| Record name | 2-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















